PROTAC RIPK degrader-2

Descripción general

Descripción

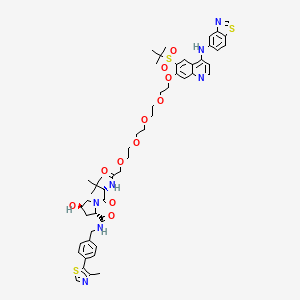

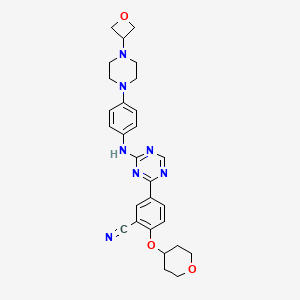

PROTAC RIPK degrader-2 is a non-peptide proteolysis-targeting chimera (PROTAC) designed to selectively degrade receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This compound is based on the von Hippel-Lindau (VHL) E3 ligase ligand and targets RIPK2 for degradation. It has shown potential in increasing cancer cell death and activating ion channels, making it a promising candidate for cancer therapy .

Aplicaciones Científicas De Investigación

PROTAC RIPK degrader-2 has a wide range of scientific research applications:

Chemistry:

Biology:

- Investigated for its role in modulating immune responses by degrading RIPK2, a key player in the nucleotide-binding oligomerization domain (NOD) signaling pathway .

Medicine:

- Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively degrade RIPK2 and induce cancer cell death .

- Studied for its potential in treating inflammatory diseases by modulating the NOD-RIPK2 signaling pathway .

Industry:

Mecanismo De Acción

PROTAC RIPK degrader-2 exerts its effects through the formation of a ternary complex involving RIPK2, the PROTAC molecule, and the VHL E3 ligase. This complex facilitates the transfer of ubiquitin to RIPK2, tagging it for degradation by the proteasome. The degradation of RIPK2 disrupts its signaling pathways, leading to increased cancer cell death and modulation of immune responses .

Similar Compounds:

- PROTAC RIPK degrader-1

- PROTAC RIPK degrader-3

- Other VHL-based PROTACs targeting different kinases

Uniqueness: this compound is unique in its high selectivity for RIPK2 and its ability to induce degradation rather than inhibition. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its non-peptide nature improves its stability and bioavailability compared to peptide-based PROTACs .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

PROTAC RIPK degrader-2 interacts with the serine-threonine kinase RIPK2 . It acts as an activator to increase cell death and activate ion channels in cancer cells . This compound can also inhibit protein interactions, such as receptors and ligands, involved in a variety of diseases, such as cancer and diabetes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It increases cell death and activates ion channels in cancer cells . It also has the ability to inhibit protein interactions involved in various diseases .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with a target protein and an E3 ligase complex. This promotes the transfer of ubiquitin to surface lysine residues on the target protein, tagging it for degradation by the proteasome . Once the ubiquitin transfer event has occurred, the PROTAC molecule is available to form a new ternary complex, thus acting in a catalytic manner .

Temporal Effects in Laboratory Settings

This compound has shown a concentration and time-dependent decrease in RIPK2 protein levels in human PBMCs . The pDC50 and maximal degradation (Dmax) increased with longer incubation .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated in vivo degradation of endogenous RIPK2 at low doses and extended pharmacodynamic responses that persist in the absence of detectable compound . This suggests the potential for low human doses and infrequent dosing regimens with PROTAC medicines .

Metabolic Pathways

Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system .

Transport and Distribution

Given its mechanism of action, it likely involves the ubiquitin-proteasome system .

Subcellular Localization

Given its mechanism of action, it likely involves the ubiquitin-proteasome system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC RIPK degrader-2 involves the conjugation of a ligand for RIPK2 with a ligand for the VHL E3 ligase via a linker. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween-80. The final product is obtained through a series of purification steps, including crystallization and chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to maintain consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: PROTAC RIPK degrader-2 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The degradation process involves the formation of a ternary complex between the target protein (RIPK2), the PROTAC molecule, and the E3 ligase. This complex formation is facilitated by the ubiquitination of RIPK2, leading to its subsequent degradation by the proteasome .

Major Products: The major product of the degradation reaction is the ubiquitinated RIPK2, which is then broken down into smaller peptides by the proteasome .

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEGJNXDHULIKM-GPPJZCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65N7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)

![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)

![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)